Fmoc-Homoserine lactone

Description

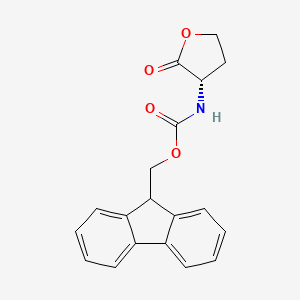

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving Fmoc Homoserine Lactone and Its Analogues

Biomimetic Synthetic Routes to N-Acyl Homoserine Lactones (AHLs)

Biomimetic synthesis endeavors to replicate natural biosynthetic pathways under laboratory conditions. For N-Acyl Homoserine Lactones, which are crucial signaling molecules in bacterial quorum sensing, these routes often focus on the efficient construction of the core lactone structure and the introduction of diverse acyl chains, including those with isotopic labels for use as probes.

Conversion from N-Fmoc-Methionine Equivalents for Labeled AHLs

The synthesis of the homoserine lactone core can be efficiently achieved from methionine. A strategic approach involves starting with N-Fmoc protected (S)-methionine. This method is advantageous as the Fmoc group provides robust protection of the amine under various reaction conditions while allowing for straightforward deprotection later in the synthesis. The conversion of methionine to homoserine lactone can occur as a side reaction during peptide synthesis under specific cleavage conditions, particularly with C-terminal methionine residues. peptide.com This transformation can be leveraged intentionally. For instance, (S)-Homoserine lactone hydrobromide has been successfully prepared by reacting (S)-methionine with bromoacetic acid. researchgate.net

By starting with N-Fmoc-methionine, the protected amino acid can be subjected to conditions that facilitate the cyclization to the corresponding lactone. Once the Fmoc-protected homoserine lactone scaffold is formed, the Fmoc group can be removed to allow for the coupling of various acyl chains, including isotopically labeled ones, to yield the target AHLs.

Deuterium (B1214612) Labeling Strategies for Isotopic Probes

Isotopically labeled AHLs, particularly those containing deuterium, are invaluable tools for studying metabolic pathways and for use as internal standards in mass spectrometry. nih.govrsc.org Several synthetic strategies have been developed to introduce deuterium at specific, stable positions within the AHL molecule.

One effective method involves the deuteration of aliphatic aldehydes at the α-position through a base-catalyzed exchange reaction with deuterium oxide (D₂O). rsc.org These deuterated aldehydes then serve as key building blocks for synthesizing labeled AHLs where the isotopic label is in a non-enolizable and therefore stable position. rsc.org

Another robust, two-step procedure starts with readily available deuterated fatty acids. nih.gov This method involves the acylation of Meldrum's acid with the deuterated fatty acid, followed by amidation with L-homoserine lactone hydrobromide to yield the final deuterated N-acyl-L-homoserine lactone. nih.govresearchgate.net This approach allows for the synthesis of a variety of AHLs with deuterium-labeled acyl chains of different lengths. nih.gov Stereospecific deuteration is also possible, with methods developed to synthesize specific stereoisomers of deuterated homoserine lactones from aspartic acid precursors. iaea.org

Table 1: Deuterium Labeling Strategies for N-Acyl Homoserine Lactones (AHLs)

| Starting Material | Key Reagents | Position of Label | Reference |

|---|---|---|---|

| Aliphatic Aldehydes | Deuterium Oxide (D₂O), Base | α-position of acyl chain | rsc.org |

| Deuterated Fatty Acids | Meldrum's Acid, L-Homoserine Lactone | Acyl chain | nih.govresearchgate.net |

| Aspartic Acids | N/A (multi-step) | Stereospecific positions on lactone ring | iaea.org |

Solid-Phase Synthesis Approaches Utilizing Homoserine Lactone Scaffolds

The use of Fmoc-Homoserine lactone extends significantly into the realm of solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. springernature.comchempep.comnih.govnih.gov The compatibility of the Fmoc group with standard SPPS protocols makes the homoserine lactone moiety an attractive scaffold for creating modified peptides and complex molecular architectures. nih.govluxembourg-bio.com

Integration within Fmoc-based Peptide Synthesis Protocols

This compound can be incorporated into peptide sequences using standard Fmoc-SPPS methodologies. uci.edu The process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding subsequent Fmoc-protected amino acids. peptide.com Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the resin-bound amino acid (deprotection), typically with a piperidine (B6355638) solution, followed by the coupling of the next activated Fmoc-amino acid to the newly exposed amine. uci.edu

This compound can be introduced as one of the building blocks in the peptide chain. Its lactone ring remains stable throughout the synthesis cycles. This integration allows for the creation of peptides containing this specific cyclic structure, which can be used to study protein-protein interactions or to mimic certain structural motifs. Libraries of N-dipeptido L-homoserine lactones have been synthesized using solid-phase techniques on functionalized resins, followed by a cyclative release mechanism to generate the final products. nih.gov

Development of Orthogonally Protected Intermediates for Diversification

To maximize the synthetic utility of the homoserine lactone scaffold, researchers have developed orthogonally protected intermediates. Orthogonal protection strategies use multiple protecting groups within the same molecule, each of which can be removed by a specific chemical reaction without affecting the others. chempep.com This allows for the selective modification of different parts of the molecule.

For solid-phase synthesis, a key strategy is to develop an intermediate that is compatible with traditional Fmoc peptide chemistry but also allows for diversification. researchgate.net For instance, an orthogonally protected key intermediate can be designed where latent functional groups (like an amino or aldehyde group) are masked. These protecting groups can be selectively removed under specific conditions (e.g., acidic or basic), enabling the introduction of a wide variety of chemical moieties, including those that might be sensitive to the standard synthesis or cleavage conditions. researchgate.net This approach provides access to diverse unnatural peptides and peptidomimetics. researchgate.netnih.gov

Table 2: Example of Orthogonal Protection in SPPS

| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition | Application |

|---|---|---|---|---|

| Fmoc (amine) | Base (e.g., Piperidine) | Acetal (aldehyde) | Acid | Selective unmasking and functionalization for peptidomimetic synthesis researchgate.net |

| Fmoc (α-amine) | Base (e.g., Piperidine) | t-Bu (side-chain) | Acid (e.g., TFA) | Standard strategy in Fmoc/tBu SPPS chempep.comnih.gov |

Strategies for Atypical Peptide and Non-Peptide Entity Synthesis

The homoserine lactone scaffold, particularly when integrated into solid-phase synthesis, provides a platform for constructing molecules that go beyond simple linear peptides. These "atypical" structures are of great interest in medicinal chemistry and materials science.

Solid-phase methodologies have been successfully employed to couple N-β-ketoacyl-L-homoserine lactone-containing haptens to a dendritic lysine (B10760008) scaffolding. This approach allows for the creation of large, branched macromolecules designed to elicit specific biological responses. The synthesis of N-dipeptido L-homoserine lactones on a solid support is another example where peptide fragments are attached to the homoserine lactone core, creating novel quorum sensing activators. nih.gov The development of versatile, orthogonally protected intermediates on a solid support further expands these possibilities, enabling the synthesis of various biomimetic scaffolds and peptidomimetics that incorporate the homoserine lactone motif. researchgate.net

Ring-Opening and Modification Strategies of the Lactone Moiety

The homoserine lactone ring is a crucial structural element of N-acyl homoserine lactones (AHLs), but its susceptibility to hydrolysis represents a significant pathway for the inactivation of these signaling molecules. mdpi.comwikipedia.org This ring-opening, or lactonolysis, is a key consideration in the design of AHL analogues and has also been exploited as a strategy for modifying the core structure.

The hydrolysis of the lactone ring is pH-dependent, with the rate of ring-opening increasing at higher pH values. nih.gov This process converts the active lactone form into the corresponding N-acyl-L-homoserine, which is biologically inactive. mdpi.comnih.gov The stability of the lactone ring is also influenced by the length of the N-acyl side chain; AHLs with longer acyl chains tend to be more stable against hydrolysis. nih.gov In addition to chemical hydrolysis, enzymatic degradation by AHL lactonases, produced by various bacteria, is a primary mechanism of quorum quenching that specifically targets and hydrolyzes the lactone ring. wikipedia.orgresearchgate.net

From a synthetic perspective, understanding the lactone's reactivity is essential. While ring-opening is often seen as an inactivation step, it can also be a deliberate strategy for creating new molecular structures. For example, the ring-opening of polyglycidol functionalized with homoserine lactone side chains using amines like 3-(dimethylamino)-1-propylamine transforms the polymer and introduces new functionalities. nih.govmdpi.com This reaction converts the neutral lactone groups into cationic moieties after quaternization, demonstrating how ring-opening can be used to significantly alter a material's properties. nih.gov

Strategies to modify the lactone moiety often aim to increase stability against hydrolysis while retaining biological activity. This has led to the synthesis of analogues where the lactone's oxygen atom is replaced. A prominent example is the substitution with sulfur to create N-acyl-homocysteine thiolactones. mdpi.comnih.gov These thiolactone analogues have shown enhanced hydrolytic stability and, in many cases, act as potent quorum sensing modulators. mdpi.comnih.gov The synthesis of these compounds can be achieved by coupling an appropriate homocysteine thiolactone with various carboxylic acids or their activated derivatives. mdpi.comnih.gov

Another modification strategy involves replacing the entire lactone ring with other cyclic structures, both non-aromatic (like lactams) and aromatic, to prevent ring-opening altogether while attempting to mimic the key binding interactions of the original lactone headgroup. mdpi.com These approaches highlight the dual nature of the lactone ring's reactivity: a liability for signal stability but also a versatile handle for chemical modification and the development of novel analogues. mdpi.comnih.gov

Applications in Advanced Peptide and Protein Ligation Chemistry

Role in Native Chemical Ligation (NCL) and Related Convergent Strategies

Native Chemical Ligation (NCL) is a cornerstone of protein synthesis, enabling the joining of two unprotected peptide segments. nih.gov The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. acs.org

A key challenge in NCL is the synthesis of peptide C-terminal thioesters, which can be unstable. acs.org Homoserine lactone, formed from the cleavage of a peptide at a methionine residue using cyanogen (B1215507) bromide (CNBr), serves as a stable and activatable precursor to the necessary thioester. google.com.pg This approach provides an alternative to the direct synthesis of often-labile thioester peptides. The lactone can be converted into a thioester in situ just before the ligation reaction. nih.gov This strategy is particularly useful in fragment condensation approaches where peptide segments are synthesized and purified before being joined together.

Another method involves the use of azidohomoalanine-containing peptides. Reaction with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can lead to cleavage C-terminal to the azidohomoalanine, resulting in a C-terminal homoserine lactone. researchgate.net This lactone can then be functionalized for ligation reactions. researchgate.net

The conformation of peptide fragments can significantly influence the efficiency of ligation reactions. In conformationally assisted ligation, the folding of the peptide segments brings the reactive termini into close proximity, accelerating the reaction. thieme-connect.de The homoserine lactone structure can play a role in pre-organizing the peptide backbone, which may facilitate the desired intramolecular reaction. While the primary role of the lactone is a precursor to the reactive thioester, its compact, cyclic nature can influence the conformational ensemble of the peptide fragment, potentially favoring a productive geometry for ligation. The stereochemistry of the lactone is critical, with the natural (L)-enantiomer being the active form for many biological and chemical interactions. mdpi.com

Orthogonal Ligation Strategies and Chemoselectivity

A significant advantage of using Fmoc-Homoserine lactone-derived strategies is the ability to perform orthogonal ligations. Orthogonal strategies involve multiple, specific ligation reactions that can be performed sequentially or in the same pot without interfering with each other. nih.gov This is crucial for the synthesis of large, multi-domain proteins from several peptide fragments.

The chemoselectivity of ligation reactions is paramount, ensuring that only the intended C-terminal and N-terminal residues react, even in the presence of numerous other functional groups on the amino acid side chains. sci-hub.se The use of homoserine lactone as a masked thioester contributes to this selectivity. The lactone itself is unreactive under typical NCL conditions. Its conversion to the reactive thioester can be timed to coincide with the desired ligation step, preventing unwanted side reactions.

For instance, in a multi-segment synthesis, one peptide fragment can be prepared with a C-terminal homoserine lactone, while another has a pre-formed thioester. The pre-formed thioester can undergo ligation with an N-terminal cysteine on a third fragment. Subsequently, the homoserine lactone on the first fragment can be converted to a thioester to ligate with the N-terminal cysteine of the newly formed larger peptide. This temporal control provides a powerful tool for complex protein assembly.

Engineering of Biologically Active Peptides and Proteins

The ability to synthesize complex peptides and proteins opens the door to creating novel bioactive molecules with tailored properties.

This compound and its derivatives are instrumental in the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins. iris-biotech.de These ncAAs can introduce new functionalities, enhance proteolytic stability, or modulate biological activity. iris-biotech.denih.gov

Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids is a standard method for creating peptides containing ncAAs. nih.govnih.gov Fmoc-Homoserine can be incorporated into a peptide chain using standard SPPS protocols. iris-biotech.de The resulting homoserine residue can then serve as a handle for further chemical modification. For example, the hydroxyl group of the homoserine side chain (after opening of the lactone) can be functionalized to create a variety of methionine-like thioethers or other novel side chains. iris-biotech.de

Furthermore, the α-ketoacid-hydroxylamine (KAHA) ligation is another powerful technique for peptide synthesis where a homoserine residue is formed at the ligation site. rsc.orgethz.ch This method provides an alternative to NCL and expands the toolkit for incorporating modifications at specific sites within a protein sequence. rsc.org

The ability to introduce ncAAs at specific locations allows for the precise engineering of peptides and proteins. This has led to the development of novel therapeutics, enzyme inhibitors, and research tools with enhanced properties.

Table of Research Findings on Homoserine Lactone in Peptide Ligation

| Application Area | Key Finding | Significance |

| Native Chemical Ligation (NCL) | Homoserine lactone, generated from Met or azidohomoalanine, serves as a stable, activatable precursor to C-terminal thioesters. google.com.pgresearchgate.net | Overcomes the instability of pre-formed peptide thioesters, facilitating convergent protein synthesis. |

| Conformational Assistance | The compact, cyclic structure of the lactone can influence the peptide's conformational state, potentially aiding in bringing reactive ends together for ligation. thieme-connect.de | May improve the efficiency and yield of ligation reactions, especially in conformationally assisted strategies. |

| Orthogonal Ligation | The ability to unmask the thioester from the lactone at a specific time allows for sequential, controlled ligations in multi-fragment assemblies. | Enables the synthesis of large, complex proteins by preventing unintended cross-reactions between multiple peptide segments. |

| Non-Canonical Amino Acid (ncAA) Incorporation | Fmoc-Homoserine is readily incorporated via SPPS, and the resulting residue can be chemically modified. KAHA ligation naturally produces a homoserine at the ligation junction. iris-biotech.dersc.org | Provides a versatile platform for introducing novel chemical functionalities, enhancing stability, and modulating the biological activity of engineered proteins. |

Mechanistic and Biochemical Investigations Contextual to Fmoc Homoserine Lactone Applications

Elucidation of Biological Formation Pathways of Homoserine Lactones

The biosynthesis of homoserine lactones, particularly N-acyl homoserine lactones (AHLs), is a fundamental process in many Gram-negative bacteria, serving as the production line for the chemical signals that govern quorum sensing. This synthesis is a sophisticated enzymatic process that utilizes core metabolic building blocks.

S-Adenosylmethionine and Acyl Carrier Protein Involvement

The primary substrates for the biosynthesis of N-acyl homoserine lactones are S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP). pnas.org SAM, a common donor of methyl groups in various metabolic pathways, provides the homoserine lactone ring structure. frontiersin.org The acyl side chain, which varies in length and modification (e.g., from 4 to 18 carbons, with or without 3-oxo or 3-hydroxy groups), is contributed by an acyl-ACP from the fatty acid biosynthesis pathway. pnas.orgfrontiersin.orgnih.gov

The synthesis is catalyzed by enzymes belonging to the LuxI family of proteins, which act as AHL synthases. pnas.orgpnas.org The reaction mechanism is sequential and ordered, beginning with the binding of SAM to the synthase enzyme. pnas.org This is followed by the binding of the specific acyl-ACP. The enzyme then facilitates the acylation of the α-amino group of SAM with the fatty acyl group from the acyl-ACP. acs.orgplos.org This process involves a nucleophilic attack of the SAM α-amino group on the carbonyl carbon of the acyl-ACP, leading to the formation of an amide bond and the release of holo-ACP. frontiersin.orgplos.org

Enzymatic and Biomimetic Transformations

Following the initial acylation step, the AHL synthase catalyzes an intramolecular lactonization of the acylated SAM intermediate. frontiersin.orgnih.gov This involves a nucleophilic attack by the carboxylate oxygen on the γ-carbon of the methionine portion, resulting in the formation of the characteristic five-membered homoserine lactone ring and the release of 5'-methylthioadenosine (MTA). frontiersin.orgplos.org The specificity of the synthase for different acyl-ACPs is a key determinant of the final AHL structure, which in turn dictates the specificity of the signaling system. pnas.orgacs.org While the LuxI family is the most well-known, other synthase families, such as LuxM, also exist and contribute to the diversity of AHL signals. ebi.ac.uknih.gov

Beyond the natural biological pathways, researchers have developed enzymatic and biomimetic methods to synthesize AHLs and their analogues for research purposes. One enzymatic approach utilizes immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the amidation reaction between a homoserine lactone and a fatty acid. researchgate.net

Biomimetic syntheses often employ solid-phase strategies. For instance, a divergent solid-phase synthesis has been developed to produce stable-isotope-labeled AHLs for use as internal standards in quantitative studies. acs.org This particular route uses an N-Fmoc-(4,4-2H2)methionine equivalent, highlighting the utility of the Fmoc protecting group in the controlled, step-wise construction of these molecules in a laboratory setting. acs.org The Fmoc group is a standard tool in solid-phase peptide synthesis, and its application here allows for the assembly of homoserine lactone scaffolds onto which various acyl chains or even peptide fragments can be attached. nih.gov

Quorum Sensing Modulation via N-Acyl Homoserine Lactones (AHLs)

N-Acyl homoserine lactones are the cornerstone signaling molecules in the quorum sensing (QS) systems of a vast number of Gram-negative bacterial species. mdpi.com This cell-to-cell communication mechanism allows bacteria to monitor their population density and collectively regulate gene expression, influencing behaviors such as biofilm formation, virulence factor production, and bioluminescence. tandfonline.comfrontiersin.org

Ligand-Receptor Interactions in Gram-Negative Bacterial Signaling

The canonical AHL-mediated QS system is composed of two key protein components: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that acts as the cognate receptor. plos.orgbeilstein-journals.org AHLs are small, diffusible molecules that can generally pass through the bacterial cell membrane. nih.gov As the bacterial population grows, the extracellular concentration of AHLs increases. ebi.ac.uk

Once a critical threshold concentration is reached, AHLs diffuse back into the cells and bind to their specific LuxR-type receptor proteins in the cytoplasm. ebi.ac.ukacs.org This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and stabilizing its structure. The activated AHL-LuxR complex then functions as a transcriptional regulator, binding to specific DNA sequences known as lux boxes in the promoter regions of target genes, thereby activating or repressing their transcription. acs.org

Structure-Activity Relationships of Homoserine Lactone Analogues in Agonistic and Antagonistic Roles

The specificity of the interaction between an AHL and its LuxR receptor is primarily determined by the structure of the N-acyl side chain. pnas.org Key structural features that influence this relationship include the length of the acyl chain (typically C4 to C18), the presence or absence of a substituent at the C3 position (e.g., a 3-oxo or 3-hydroxy group), and the degree of saturation of the chain. nih.gov

This structural specificity has been extensively exploited to develop synthetic AHL analogues that can modulate QS. These analogues can act as:

Agonists: Molecules that mimic the natural AHL and activate the LuxR receptor, sometimes with even greater potency than the endogenous ligand. Studies have shown that even without the common 3-oxo moiety, certain synthetic AHLs can still exhibit strong agonistic activity. beilstein-journals.org

Antagonists: Molecules that bind to the LuxR receptor but fail to induce the conformational change necessary for its activation. By competitively occupying the binding site, they block the natural AHL from binding and prevent the initiation of the QS cascade. mdpi.com The design of antagonists often involves modifying the lactone ring, the amide linkage, or the acyl chain to disrupt proper binding and activation. mdpi.com

The table below summarizes the activity of various natural and synthetic AHLs.

| Compound Name | Acyl Chain | C3-Substitution | Bacterial System (Biosensor) | Activity |

| N-Butyryl-DL-homoserine lactone (C4-HSL) | C4 | None | Escherichia coli | Agonist |

| N-Hexanoyl-DL-homoserine lactone (C6-HSL) | C6 | None | Escherichia coli | Agonist |

| N-Octanoyl-DL-homoserine lactone (C8-HSL) | C8 | None | Escherichia coli | Agonist |

| N-Decanoyl-DL-homoserine lactone (C10-HSL) | C10 | None | Escherichia coli | Agonist |

| N-Dodecanoyl-DL-homoserine lactone (C12-HSL) | C12 | None | Escherichia coli | Agonist |

| N-Tetradecanoyl-DL-homoserine lactone (C14-HSL) | C14 | None | Escherichia coli | Agonist |

| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | 3-oxo | Escherichia coli | Potent Agonist |

| N-(alpha-Bromo)dodecanoyl-DL-homoserine lactone | C12 (α-Br) | None | Escherichia coli | Agonist |

This table is based on data from studies evaluating the agonistic potential of various AHLs in an E. coli biosensor strain, with activity compared to a standard autoinducer. beilstein-journals.org

Molecular Mechanisms Influencing Quorum Sensing Activation and Inhibition

The activation of a LuxR-type receptor is a finely tuned process. Crystallographic and computational studies have revealed that the conformation of a free AHL molecule can be biased away from the conformation it adopts when bound to its receptor. acs.org A specific non-covalent interaction, known as an n→π* interaction, influences the conformation of the AHL in its unbound state. acs.org Upon entering the binding pocket of the LuxR protein, the AHL must adopt a specific, higher-energy conformation to make key contacts that lead to receptor activation.

Inhibition of QS can be achieved through several molecular mechanisms:

Competitive Inhibition: As described above, antagonist analogues compete with native AHLs for the LuxR binding site without triggering activation. mdpi.com

Inhibition of AHL Synthesis: Targeting the LuxI-family synthases presents another strategy. pnas.org By blocking the active site of these enzymes, the production of AHL signals is halted, preventing the QS system from ever reaching the required activation threshold. pnas.orgscispace.com

Enzymatic Degradation: A third mechanism, known as quorum quenching, involves enzymes that degrade AHL signals. These can be lactonases, which hydrolyze the homoserine lactone ring, or acylases, which cleave the acyl chain from the ring. researchgate.net

These varied mechanisms provide multiple avenues for the development of anti-pathogenic strategies that aim to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for developing resistance. acs.org

Quorum Quenching Mechanisms and Enzyme-Mediated AHL Degradation

The interruption of quorum sensing (QS), a process known as quorum quenching (QQ), represents a significant strategy for controlling bacterial behavior, including virulence and biofilm formation. pnas.orgnih.gov This process often involves the enzymatic degradation of the signaling molecules, primarily N-acyl-homoserine lactones (AHLs), which are central to communication in many Gram-negative bacteria. pnas.orgfrontierspartnerships.org By inactivating these signals, quorum-quenching enzymes effectively silence the communication pathway, preventing the coordinated expression of target genes. pnas.orgmdpi.com The investigation into these enzymatic mechanisms relies heavily on the use of synthetic AHLs and their analogues, for which Fmoc-Homoserine lactone serves as a crucial synthetic precursor. researchgate.netacs.org The chemical structure of AHLs presents several potential sites for enzymatic attack, leading to different inactivation pathways. nih.govkoreascience.kr

Hydrolysis by AHL-Lactonases and Decarboxylases

The most extensively studied mechanism for AHL inactivation is the hydrolysis of the homoserine lactone ring, a reaction catalyzed by enzymes known as AHL-lactonases. frontierspartnerships.orgscirp.org

AHL-Lactonases: These enzymes catalyze the hydrolysis of the ester bond within the homoserine lactone ring of an AHL molecule. pnas.orgcam.ac.uk This reaction results in the opening of the ring to form the corresponding N-acyl-homoserine, a molecule that is unable to bind to its target transcriptional regulator, thereby blocking the quorum-sensing cascade. pnas.orgmdpi.com AHL-lactonases have been identified in a wide variety of organisms, including numerous bacterial species. nih.gov The first such enzyme to be identified was AiiA from a Bacillus species. cam.ac.uk Many AHL-lactonases belong to the metallo-β-lactamase superfamily and are metalloenzymes that require zinc ions (Zn²⁺) for their catalytic activity. pnas.orgcam.ac.ukmdpi.com The catalytic site often contains a conserved zinc-binding motif, such as "HXHXDH". mdpi.com

Decarboxylases: While hydrolysis by lactonases is the dominant and well-documented mechanism for AHL ring disruption, the chemical structure of the molecule suggests that degradation could also theoretically occur via decarboxylation. nih.govkoreascience.krresearchgate.net This pathway would involve the enzymatic removal of a carboxyl group from the homoserine lactone ring. However, compared to the wealth of research on AHL-lactonases and AHL-acylases, the role of decarboxylases in quorum quenching is not as well-characterized, and specific enzymes dedicated to this function in AHL degradation have been less frequently identified and studied. mdpi.comaminer.cn

Table 1: Characteristics of AHL-Lactonase Enzymes

| Enzyme Class | Mechanism of Action | Product of Reaction | Effect on QS Signal | Common Enzyme Superfamily | Cofactor Requirement |

|---|---|---|---|---|---|

| AHL-Lactonase | Hydrolysis of the ester bond in the homoserine lactone ring. pnas.orgscirp.org | N-acyl-homoserine. asm.org | Inactivation of the signal by ring-opening. pnas.org | Metallo-β-lactamase. scirp.orgasm.org | Often requires divalent metal ions, typically Zinc (Zn²⁺). pnas.orgmdpi.com |

Investigation of Enzymatic Pathways for AHL Inactivation

The investigation of pathways that lead to the inactivation of AHLs is fundamental to understanding and harnessing quorum quenching. These pathways primarily involve two major classes of enzymes: AHL-lactonases and AHL-acylases. frontierspartnerships.orgfrontiersin.org The study of these enzymatic routes is facilitated by the synthesis of specific AHL substrates, including isotopically labeled versions for metabolic tracking, which can be produced using starting materials like N-Fmoc-(4,4-(2)H(2))methionine. researchgate.net

The primary enzymatic pathways for AHL inactivation are:

Lactone Ring Hydrolysis : As detailed previously, AHL-lactonases open the homoserine lactone ring. asm.org This is a widely distributed mechanism, with enzymes like AiiA from Bacillus and MomL from Muricauda olearia having been characterized. asm.org Liquid chromatography-mass spectrometry (LC-MS) analysis is a key technique used to confirm this pathway by identifying the hydrolyzed N-acyl-homoserine product. asm.org

Amide Bond Cleavage : This pathway is catalyzed by AHL-acylases (also known as amidohydrolases). frontiersin.orgnih.gov These enzymes hydrolyze the amide linkage that connects the acyl side chain to the homoserine lactone ring. frontierspartnerships.orgasm.org This cleavage yields two products: a free fatty acid and the homoserine lactone (HSL) ring. frontierspartnerships.orgnih.gov The degradation products are typically metabolized further by the bacterium as sources of carbon and nitrogen. frontierspartnerships.org AHL-acylases often belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govfrontiersin.org

Researchers utilize various in vitro assays to investigate these pathways. These can include colorimetric assays that detect the pH change resulting from lactone hydrolysis or advanced analytical techniques like LC-MS to identify the specific degradation products, thereby distinguishing between lactonase and acylase activity. nih.govasm.org The synthesis of diverse AHL molecules, made possible by precursors such as this compound, allows for the detailed study of enzyme specificity toward different acyl chain lengths and modifications. pnas.org

Table 2: Comparison of Primary Enzymatic Pathways for AHL Inactivation

| Pathway Characteristic | AHL-Lactonase Pathway | AHL-Acylase Pathway |

|---|---|---|

| Enzyme | AHL-Lactonase | AHL-Acylase (Amidohydrolase) |

| Cleavage Site | Ester bond within the homoserine lactone ring. scirp.org | Amide bond between the acyl chain and the ring. asm.org |

| Reaction Products | A single molecule: N-acyl-homoserine. mdpi.com | Two molecules: a fatty acid and a homoserine lactone ring. frontierspartnerships.orgnih.gov |

| Example Enzyme Family | Metallo-β-lactamase superfamily. asm.org | Ntn-hydrolase superfamily. frontiersin.org |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Homoserine Lactone Derivatives

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of homoserine lactone derivatives, providing the necessary selectivity and sensitivity to analyze complex biological samples.

Liquid Chromatography–Isotope Dilution Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of AHLs. nih.govnih.gov The use of isotope dilution, where stable isotope-labeled internal standards are introduced into the sample, allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.govacs.org

A key aspect of this method is the synthesis of appropriate internal standards. nih.gov One reported route involves the biomimetic conversion of a dideuterated methionine equivalent, N-Fmoc-(4,4-2H2)methionine, to produce the desired labeled AHLs with purities greater than 95%. nih.govacs.org These standards are then used to develop optimized LC-MS/MS protocols. High-efficiency C18 core-shell columns are often employed to achieve rapid separation of various AHLs. nih.govacs.org For instance, a method was developed for the trace analysis of 11 AHLs in wastewater, utilizing N-heptanoyl-dl-homoserine lactone (C7-HSL) as an internal standard and achieving detection limits below 5 ng/L. nih.gov The addition of internal standards prior to cell removal has been found to yield the most accurate results, particularly for more hydrophobic AHLs. nih.govacs.org

LC-MS/MS methods often operate in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net The characteristic fragmentation of the homoserine lactone ring, often yielding a product ion at m/z 102, is frequently used for detection. frontiersin.org

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of homoserine lactone derivatives, including rapid analysis times and high mass accuracy for confident compound identification. frontiersin.orggeo-leo.de This technique can achieve baseline separation of numerous AHLs in under 10 minutes. geo-leo.deresearchgate.net

In a study of symbiotic Vibrio fischeri strains, UHPLC-HRMS/MS revealed a high diversity of AHLs. nih.gov The identification of these molecules was confirmed by the presence of characteristic daughter ions (m/z 102.055, 84.045, 74.060, or 56.050) in the MS/MS spectra. nih.govelgalabwater.com The high resolution of the mass spectrometer allows for the unequivocal identification of co-eluting compounds. researchgate.net For example, even when N-octanoyl-homoserine lactone (C8-HSL) and N-3-hydroxy-decanoyl-homoserine lactone (3-OH-C10-HSL) were not fully separated chromatographically, their distinct high-resolution masses enabled accurate identification. researchgate.net

The sensitivity of UHPLC-HRMS methods allows for the detection of AHLs at nanomolar concentrations. nih.gov However, limits of detection can vary for different AHLs; for instance, the detection limits for N-butanoyl-homoserine lactone (C4-HSL) and N-3-oxo-hexanoyl-homoserine lactone (3-oxo-C6-HSL) were reported to be higher than for other AHLs in one study. nih.gov

Table 1: UHPLC-HRMS/MS Parameters for AHL Analysis

| Parameter | Value |

| Column | Acquity HSS C18 (2.1 × 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Mass Spectrometer | Orbitrap Q-Exactive Focus |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Full MS Resolution | 70,000 |

| MS2 Resolution | 17,500 |

This table presents typical parameters used in UHPLC-HRMS/MS analysis of AHLs, as reported in studies of marine bacteria. frontiersin.org

Supercritical-Fluid Chromatography Coupled with High-Resolution Mass Spectrometry (SFC-HRMS)

Supercritical-fluid chromatography (SFC) is an emerging "green" analytical technique that uses supercritical CO2 as the primary mobile phase. nih.gov When coupled with HRMS, SFC provides a powerful tool for the analysis of AHLs, offering good separation, sensitive detection, and short analysis times. nih.govresearchgate.net

An optimized SFC-HRMS method was developed for the quantification of up to 30 AHLs in a single 16-minute run, demonstrating excellent linearity and sensitivity at the picogram level. nih.gov This method was successfully applied to study AHL production in the endophytic bacterium Paraburkholderia sp., where 19 known AHLs were detected and nine were quantified. nih.gov Furthermore, a molecular networking approach based on the SFC-HRMS/MS data facilitated the identification of four previously unknown AHLs. nih.gov

The choice of stationary phase is critical in SFC for achieving optimal separation. A variety of column chemistries have been evaluated for the analysis of homoserine lactones, including diethylamine-bonded silica, 2-ethylpyridine-bonded silica, and pentafluorophenyl-bonded silica. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of AHLs. While some underivatized AHLs can be analyzed directly, derivatization is often employed to improve thermal stability and chromatographic behavior, especially for heat-labile compounds like N-3-hydroxyacyl and N-3-oxoacyl homoserine lactones. uta.eduresearchgate.netnih.gov

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the molecules into their trimethylsilyl (B98337) derivatives. uta.edu Direct analysis of underivatized AHLs by GC-MS with electron ionization (EI) typically results in a common fragmentation pattern with a prominent ion at m/z 143, which can be used as a marker for selected ion monitoring (SIM) for enhanced sensitivity and selectivity. researchgate.netnih.govsemanticscholar.org

GC-MS has been used to identify and quantify AHLs in bacterial extracts and clinical samples. semanticscholar.orgnih.gov For instance, a GC-MS method was used to identify five different AHLs in a Pseudomonas aeruginosa culture. semanticscholar.org While LC-MS/MS methods generally offer lower detection limits, GC-MS/MS can provide better enantioselectivity for smaller, more volatile AHLs. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Methods for AHL Analysis

| Technique | Typical Run Time | Sensitivity | Key Advantages | Common Application |

| LC-MS/MS | 10-20 min | ng/L to pg/mL nih.govuta.edu | High precision and accuracy with isotope dilution. nih.govacs.org | Targeted quantitative analysis in complex matrices. |

| UHPLC-HRMS | < 10 min geo-leo.de | nmol/L nih.gov | High resolution for confident identification, rapid analysis. frontiersin.orgresearchgate.net | Non-targeted screening and discovery of novel AHLs. nih.gov |

| SFC-HRMS | ~16 min nih.gov | Picogram level nih.gov | "Green" chemistry, fast separation. nih.gov | Analysis of a wide range of AHLs in a single run. nih.gov |

| GC-MS | Variable | ng/mL uta.edu | Analysis of volatile compounds, good enantioselectivity for small AHLs. nih.gov | Identification based on characteristic fragmentation, analysis of derivatized compounds. uta.eduresearchgate.net |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis of Homoserine Lactone-Containing Molecules

Mass spectrometry is indispensable for both the structural confirmation and the precise measurement of homoserine lactone derivatives.

Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of small molecules, including AHLs. rsc.orgresearchgate.net This method relies on the synthesis and use of stable isotope-labeled analogues of the target analytes as internal standards. nih.govacs.orgrsc.org These standards, which have a slightly higher mass than their natural counterparts but are chemically identical, are added to a sample at a known concentration at the earliest stage of analysis. nih.govacs.org

By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled standard, the concentration of the native analyte can be determined with high precision. This approach effectively compensates for any loss of analyte during sample extraction, cleanup, and chromatographic separation, as well as for any fluctuations in mass spectrometer response. nih.govacs.org

The synthesis of these labeled standards is a critical step. Deuterated building blocks are often used to create labeled AHLs. rsc.orgresearchgate.net A notable example is the use of N-Fmoc-(4,4-2H2)methionine to synthesize a suite of dideuterated AHLs for use as internal standards in LC-MS/MS analyses. nih.govacs.org This method has been shown to be essential for accurate quantification, especially for hydrophobic AHLs where interactions with cellular material can affect recovery. nih.govacs.org

Molecular Networking Approaches for Novel AHL Discovery

The discovery and annotation of novel N-acyl-homoserine lactones (AHLs) have been significantly advanced by the application of mass spectrometry-based molecular networking. nih.gov This approach, particularly using the Feature-Based Molecular Networking (FBMN) workflow, provides a powerful tool for analyzing complex biological samples and identifying both known and previously uncharacterized AHLs. acs.org The FBMN methodology is accessible through platforms like the Global Natural Products Social Networking (GNPS), which facilitates the sharing and community curation of mass spectrometry data. frontiersin.orgtandfonline.com

The process typically begins with the analysis of bacterial extracts containing AHLs by an ultra-high-performance liquid chromatography system coupled to a mass spectrometer (UHPLC-MS/MS). nih.govacs.org A non-targeted data-dependent acquisition method is used to collect full scan mass spectra (MS1) and fragmentation spectra (MS2). nih.gov The resulting data is then processed using software like MZmine2 before being uploaded to the GNPS platform for FBMN analysis. acs.org

On the GNPS platform, the FBMN algorithm clusters molecules with similar MS2 fragmentation patterns into a network. frontiersin.org In this network, nodes represent individual molecules, and the edges connecting them are weighted by the similarity of their fragmentation spectra. frontiersin.org By including MS2 spectra of known AHL standards in the analysis, researchers can create reference libraries within the network. nih.govacs.org Unknown compounds in a bacterial extract that cluster with these standards are putatively identified as AHL analogues. frontiersin.org For instance, all AHLs typically show characteristic diagnostic fragment ions in their MS/MS spectra at m/z 102.055, 84.045, 74.061, and 56.050, which correspond to the homoserine lactone (HSL) core. frontiersin.org

A study demonstrated the effectiveness of this approach by analyzing 31 AHL standards and incorporating their MS2 spectra into the GNPS spectral library. nih.gov The FBMN analysis correctly annotated 30 of the 31 standards. acs.org When this method was applied to a set of five bacterial extracts, it successfully annotated 5 known and 11 unknown AHLs. nih.govacs.org This highlights the method's capacity to facilitate the automatic annotation of known AHLs and to discover non-referenced AHLs in bacterial extracts, even without having the analytical standards for every single compound. nih.govacs.org The approach also provides information for relative quantification. acs.org

Table 1: Case Study of FBMN for AHL Discovery in Bacterial Extracts

| Category | Number Identified | Method | Platform | Reference |

|---|---|---|---|---|

| Known AHLs | 5 | UHPLC-MS/MS, FBMN | GNPS | nih.gov, acs.org |

| Unknown AHLs | 11 | UHPLC-MS/MS, FBMN | GNPS | nih.gov, acs.org |

| AHL Standards Analyzed | 31 | UHPLC-MS/MS | GNPS | nih.gov, acs.org |

This molecular networking strategy has proven particularly useful in exploring the chemical diversity of AHLs in various environments, such as in marine bacteria. frontiersin.org For example, it was used to identify a large diversity of long-chain AHLs, including some with odd numbers of carbons in their acyl side chains, from the marine Alphaproteobacterium strain MOLA 401. frontiersin.org

Spectroscopic Analysis for Confirmation of Synthetic Products and Analogues

The structural confirmation and purity assessment of synthetically produced compounds like Fmoc-Homoserine lactone and its analogues rely heavily on a combination of spectroscopic and chromatographic techniques. acs.org High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are the principal methods employed for the characterization of these synthetic molecules. acs.orgresearchgate.net

Mass Spectrometry (MS) is a cornerstone for the analysis of AHLs and their synthetic analogues. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a synthetic product. core.ac.ukacs.org Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that are characteristic of the molecule's structure. researchgate.netplos.org For AHLs, a key diagnostic feature in the MS/MS spectrum is the presence of a fragment ion at m/z 102.055, corresponding to the protonated homoserine lactone ring, which confirms the presence of this core structure. frontiersin.orgplos.org A sensitive, non-targeted HPLC-MS/MS method based on parallel reaction monitoring (PRM) allows for the simultaneous detection of parent-ion masses and the generation of full, high-resolution mass spectra in a single analysis. plos.org

Table 2: Characteristic MS/MS Fragmentation of AHLs

| Precursor Ion | Description | Characteristic Fragment Ion (m/z) | Reference |

|---|---|---|---|

| Synthetic C10-AHL | N-decanoyl-L-homoserine lactone | 102.1 | researchgate.net |

| Synthetic C12-AHL | N-dodecanoyl-L-homoserine lactone | 102.1 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are used to identify the chemical environments of the hydrogen and carbon atoms, respectively. acs.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms and definitively assemble the structure of the synthetic compound. acs.org For example, in a study synthesizing AHL analogues, the final products were proficiently analyzed and confirmed using NMR and LC-MS spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) is primarily used to assess the purity of the synthetic compounds. acs.orgnih.gov By comparing the retention time of the synthetic product to that of a known standard (if available) and analyzing the peak integration, the purity can be determined. Many commercially available synthetic AHL analogues are certified with a purity of ≥ 97.0% as determined by HPLC. nih.gov

The combined application of these techniques provides a robust and comprehensive characterization of synthetic this compound and its analogues, confirming their identity, structure, and purity, which is essential for their use in further research. acs.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Chemical Probes for Interrogating Cellular Signaling Pathways

The ability to intercept and understand bacterial communication is critical for deciphering the complex signaling networks that govern microbial behavior. Fmoc-Homoserine lactone serves as a crucial starting point for the design and synthesis of advanced chemical probes aimed at interrogating these pathways. By modifying the core homoserine lactone structure, researchers can develop tools to study the intricate interactions between AHL signals and their cognate receptor proteins, such as those in the LuxR family. nih.govkoreascience.kr

Future efforts will likely focus on creating more sophisticated probes with enhanced functionality. This includes the development of photo-cross-linking probes, which can covalently bind to their target receptors upon photoactivation, allowing for the identification and isolation of previously unknown AHL-binding proteins. nih.gov Another promising avenue is the incorporation of "click chemistry" handles, such as alkynes or azides, into the AHL scaffold. nih.govljmu.ac.uk These functionalities permit the facile attachment of reporter molecules like fluorophores or biotin, enabling the visualization and tracking of AHL distribution and receptor engagement within cellular systems. ljmu.ac.uk

The synthesis of focused libraries of non-native N-acylated homoserine lactones is a powerful strategy for exploring the structure-activity relationships that govern receptor binding and activation or inhibition. nih.govnih.gov Systematic modifications to the acyl chain, including the incorporation of aromatic rings, halogens, or silyl-lipid groups, can reveal the specific molecular features required for modulating QS pathways in different bacterial species. nih.govnih.govnih.govacs.org These synthetic AHL analogs, generated using this compound as a key intermediate, are invaluable for mapping the binding pockets of QS receptors and understanding the mechanisms of signal transduction. nih.govnih.gov

| Probe Type | Functionality | Application | Key Findings |

| Affinity Matrix | AHL analogue immobilized on a resin | Isolation of QS signal receptors | Successfully isolated QscR, a LuxR-type receptor from Pseudomonas aeruginosa. nih.gov |

| Photoactive Probes | Diazirine and alkyne groups | Covalent labeling of target receptors | Demonstrated covalent attachment to LasR from P. aeruginosa upon UV exposure. nih.gov |

| Fluorinated Probes | Trifluoromethyl or trifluoroethyl groups | 19F NMR studies | Allows for the study of probe-protein interactions and cellular uptake via a distinct NMR signal. ljmu.ac.uk |

| "Click" Chemistry Probes | Terminal alkyne or azide | Bio-orthogonal ligation | Enables attachment of reporter tags (e.g., fluorophores, biotin) for visualization and pull-down assays. nih.govljmu.ac.uk |

| Silyl-Lipid Probes | Silyl (B83357) groups in the acyl tail | Modulation of lipophilicity and activity | Created novel AHL analogs with nanomolar activities, exploring silyl groups as lipophilic pharmacophores. nih.govacs.org |

Development of Chemical Strategies for Antimicrobial and Anti-biofilm Therapeutics

The rise of antibiotic resistance has created an urgent need for novel therapeutic strategies that circumvent traditional bactericidal mechanisms. Targeting quorum sensing, a key regulator of virulence and biofilm formation in many pathogens, represents a promising anti-virulence approach. researchgate.netfrontiersin.org Since these strategies aim to disarm bacteria rather than kill them, they are thought to impose a weaker selective pressure for the development of resistance. researchgate.netfrontiersin.org

This compound is a central component in the synthesis of Quorum Sensing Inhibitors (QSIs). These molecules are often structural analogs of natural AHLs and are designed to act as antagonists, competing with the native signals for binding to their cognate receptors (e.g., LasR or RhlR in Pseudomonas aeruginosa). researchgate.netmdpi.comfrontiersin.org By blocking the QS cascade, these inhibitors can prevent the expression of a wide array of virulence factors, including proteases, elastase, and pyocyanin, and can significantly hinder the formation of robust, drug-tolerant biofilms. nih.govfrontiersin.orgfrontiersin.org

Research in this area focuses on the rational design and synthesis of AHL analogs with improved potency and specificity. nih.govfrontiersin.org Key strategies include:

Modification of the Acyl Chain: Replacing the natural acyl group with various moieties, such as substituted phenyl rings or indole (B1671886) groups, has yielded potent LasR inhibitors. researchgate.netmdpi.com

Introduction of Novel Functional Groups: Incorporating groups like tert-butoxycarbonyl (Boc) into the AHL structure has been shown to abrogate the Las-dependent QS response. frontiersin.org

Solid-Phase Synthesis: The use of solid-phase synthesis techniques facilitates the rapid creation of diverse libraries of AHL analogs for high-throughput screening. researchgate.net

The efficacy of these synthetic QSIs has been demonstrated in various in vitro and in vivo models. For instance, specific AHL analogs have been shown to inhibit biofilm formation by up to 100% at micromolar concentrations and reduce virulence in a Caenorhabditis elegans infection model. researchgate.netfrontiersin.orgmdpi.com

| Compound Class | Target System | Mechanism of Action | Observed Effect |

| AHL Analogs | P. aeruginosa (LasR, RhlR) | Competitive inhibition of AHL binding to LuxR-type receptors | Inhibition of biofilm formation and reduction of virulence factors (e.g., elastase, pyocyanin). nih.govresearchgate.netfrontiersin.orgmdpi.com |

| Quorum Quenching Enzymes | AHLs | Enzymatic degradation of the homoserine lactone ring | Disruption of QS signaling, leading to reduced pathogenicity and biofilm formation. nih.govresearchgate.net |

| Peptide-Based Inhibitors | QS systems | Interference with QS signaling pathways | Inhibition of agr-based QS in S. aureus. acs.org |

Chemical Biology Approaches to Interkingdom Communication Studies

The influence of N-acyl-homoserine lactones extends beyond the bacterial world, mediating complex interactions between bacteria and their eukaryotic hosts, a phenomenon known as interkingdom communication. mdpi.com AHLs produced by bacteria can be recognized by plants and animals, including humans, triggering diverse physiological responses. koreascience.krmdpi.com Chemical biology approaches, heavily reliant on the synthesis of precisely structured molecules like those derived from this compound, are essential for dissecting these intricate cross-kingdom conversations.

Synthetic AHL probes are critical tools for identifying the eukaryotic receptors and signaling pathways that respond to bacterial QS molecules. Studies have shown that plants can respond specifically to different types of AHLs, and interestingly, the integrity of the lactone ring is not always required for this recognition. mdpi.com This suggests that eukaryotes may have evolved unique mechanisms for sensing bacterial populations in their environment. In humans, AHLs from pathogens like P. aeruginosa have been shown to impact host cell function, and there is evidence that human epithelia may even produce molecules that mimic bacterial signals, potentially influencing the course of an infection. koreascience.krfrontiersin.org

Future research will leverage custom-synthesized AHL analogs to:

Identify Eukaryotic AHL Receptors: Using affinity probes and photo-cross-linking agents to isolate and identify the host proteins that bind to bacterial AHLs.

Elucidate Signaling Pathways: Employing specific agonists and antagonists to activate or block host responses, thereby mapping the downstream cellular signaling cascades.

Distinguish Between Bacterial and Host Responses: Designing probes that can be selectively recognized by either the bacterial QS receptors or the host's sensing machinery. mdpi.com

These investigations will provide profound insights into the co-evolution of microbes and their hosts and could reveal new targets for therapies aimed at modulating host-pathogen interactions.

Integration of Homoserine Lactone-Derived Building Blocks in Novel Polymeric Materials

The unique chemical structure of homoserine lactone, a bio-based five-membered ring, makes it an attractive building block for the synthesis of functional and sustainable polymers. mdpi.comresearchgate.net The drive towards "green" chemistry has spurred interest in using renewable resources to create materials with novel properties, and homoserine lactone, derivable from biomass, is a prime candidate. mdpi.comresearchgate.netresearchgate.net

Researchers have developed synthetic strategies to incorporate the homoserine lactone moiety into various polymer architectures. mdpi.comresearchgate.net One approach involves creating a bis-cyclic coupler that contains both a thiolactone and a homoserine lactone ring. This coupler can then react with diamines to form multifunctional polymeric building blocks. mdpi.comresearchgate.net A second strategy involves the functionalization of existing polymers, such as linear polyglycidol, with pendant homoserine lactone groups. mdpi.comresearchgate.net The lactone rings on these functionalized polymers can be subsequently opened by amines to introduce further functionalities, such as cationic groups, which can impart unique properties to the final material. mdpi.comresearchgate.net

The integration of homoserine lactone offers several advantages:

Renewable Feedstock: It provides a pathway to polymers derived from non-fossil fuel sources. researchgate.netfrontiersin.org

Functionality: The lactone ring is a versatile chemical handle that can be used for polymerization or post-polymerization modification. mdpi.comfrontiersin.org

Degradability and Biocompatibility: The presence of hydrolyzable ester bonds within the polymer backbone (when formed by ring-opening polymerization) can lead to degradable and biocompatible materials, which are highly sought after in the biomedical field. researchgate.netfrontiersin.org

Future work in this area will likely focus on expanding the range of polymers derived from homoserine lactone and exploring their applications in fields such as drug delivery, tissue engineering, and environmentally friendly coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.